![molecular formula C15H21NO2 B4719661 N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide](/img/structure/B4719661.png)
N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide
Overview
Description
N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide is not fully understood, but it is believed to act as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate neurotransmission, which is important for various physiological processes, including learning and memory, mood regulation, and pain perception.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects, including the regulation of glutamate neurotransmission, the enhancement of neuroplasticity, and the reduction of oxidative stress. It has also been shown to improve cognitive function, reduce anxiety-like behavior, and increase social interaction in animal models.
Advantages and Limitations for Lab Experiments
N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide has several advantages for lab experiments, including its high selectivity for the mGluR2 receptor and its ability to cross the blood-brain barrier. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide, including the development of more potent and selective mGluR2 antagonists, the investigation of its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease, and the exploration of its effects on other neurotransmitter systems, such as the dopamine and serotonin systems.
Conclusion
In conclusion, N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential therapeutic applications and to develop more potent and selective mGluR2 antagonists.
Scientific Research Applications
N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and depression. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression.
properties
IUPAC Name |
N-(2-tert-butylphenyl)oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)11-7-4-5-8-12(11)16-14(17)13-9-6-10-18-13/h4-5,7-8,13H,6,9-10H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVLOFGNSKERSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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